Sulfanol

Description

Historical Context and Evolution of Sulfonyl Compound Research

The history of sulfonyl compound research is marked by key discoveries that have profoundly impacted medicine and chemistry. One of the most notable chapters began with the development of sulfonamides, commonly known as sulfa drugs. These compounds were among the earliest synthesized antimicrobial agents and revolutionized the treatment of bacterial infections in the mid-20th century, preceding the widespread use of antibiotics like penicillin fishersci.ptguidetopharmacology.orgmims.comnih.govwikipedia.org. The discovery of the antibacterial activity of sulfanilamide, a foundational sulfonamide, in the late 1930s, following its initial synthesis in 1908, marked a turning point in chemotherapy mims.comfishersci.noresearchgate.net. This led to the synthesis and study of thousands of sulfonamide derivatives mims.com.

Beyond sulfonamides, other sulfonyl compounds also have historical significance. Sulfonmethane, also known as sulfonal or acetone (B3395972) diethyl sulfone, was synthesized in 1888 and introduced as a hypnotic drug, although its use has since been superseded by safer alternatives wikidoc.org. The history of dimethyl sulfone (MSM) research is linked to its parent compound, dimethyl sulfoxide (B87167) (DMSO), first synthesized in 1866. Investigations into DMSO's properties in the mid-20th century eventually led to the exploration of its metabolites, including dimethyl sulfone uni.lumassbank.eu.

The evolution of research in sulfonyl chemistry has moved from the initial focus on specific applications, like antimicrobial therapy, to a broader exploration of the sulfonyl moiety's versatility in synthesis, catalysis, and materials science, alongside the continued development of new therapeutic agents.

Significance of the Sulfonyl Moiety in Chemical Science

The sulfonyl moiety plays a crucial role in chemical science due to its unique properties. As a polar, electron-withdrawing group, it can significantly alter the physical and chemical behavior of organic molecules wikipedia.org. This includes increasing water solubility, which can be particularly advantageous for biological applications wikipedia.org. The electron-withdrawing nature also influences the acidity of adjacent protons and can stabilize nearby carbocations or carbanions, facilitating various organic transformations wikipedia.org.

In organic synthesis, the sulfonyl group serves multiple purposes. It can act as a functional group, a leaving group, or a protecting group that can be readily removed under mild conditions wikipedia.org. Sulfonyl chlorides, for instance, are important intermediates in the synthesis of sulfonamides and other sulfonyl-containing compounds uni.lunih.gov. Sulfonic acids are strong acids and are widely used in synthesis and as catalysts.

The significance of the sulfonyl moiety is particularly evident in medicinal chemistry and drug design. Sulfonyl-containing compounds constitute a substantial proportion of therapeutic drugs. The sulfonyl group's ability to form hydrogen bonds and its structural characteristics contribute to the binding affinity of drug molecules with their biological targets. Furthermore, introducing a sulfonyl group can enhance the metabolic stability and improve the pharmacokinetic properties of drugs. Sulfonamides and sulfones, in particular, have been key in the design of agents for various conditions, including diabetes and its complications.

Beyond pharmaceuticals, sulfonyl compounds find applications in various industries. Sulfonic acids and their salts are widely used as detergents and surfactants due to their water solubility and amphiphilic nature. Cyclic sulfones like sulfolane (B150427) are employed as solvents in chemical processes, such as the purification of hydrocarbons.

Scope of Academic Research in Sulfonyl Compound Chemistry

Academic research in sulfonyl compound chemistry remains vibrant and diverse, constantly seeking new synthetic methodologies and exploring novel applications. A significant area of focus is the development of efficient and environmentally friendly methods for synthesizing sulfonyl compounds. Recent advancements include research into electrochemical synthesis, offering greener routes to various C-sulfonyl compounds. The development of new reagents and catalysts for introducing the sulfonyl group and constructing sulfonyl-containing molecules is also an active area uni.lu. "Click chemistry" approaches, particularly those involving sulfonyl fluorides, are being explored for their efficiency in constructing complex molecules with potential applications in chemical biology and drug discovery.

The application of sulfonyl chemistry in medicinal research continues to expand. Researchers are investigating the potential of sulfonyl compounds in treating a wide range of diseases, including various types of infections, cancer, and metabolic disorders fishersci.ptguidetopharmacology.orgnih.govwikipedia.org. Studies are exploring the mechanisms of action of these compounds and designing new derivatives with improved efficacy and selectivity. The use of sulfonyl fluorides as chemical probes for target identification in biological systems is also an emerging area.

Furthermore, academic research delves into the fundamental properties of the sulfonyl group and its influence on molecular structure and reactivity using computational and spectroscopic methods. Research also encompasses the study of naturally occurring sulfonyl compounds, such as dimethyl sulfone, and their potential biological roles fishersci.nouni.lu. The exploration of sulfonyl compounds in materials science, catalysis, and agricultural chemistry further highlights the broad scope of current academic research in this field.

| Compound Class | General Characteristics | Representative Applications (from text) |

| Sulfones | Contain a sulfonyl group bonded to two carbon atoms. | Potential therapeutic agents (e.g., for diabetes), solvents, intermediates in synthesis. |

| Sulfonamides | Contain a sulfonyl group bonded to a nitrogen atom. | Antimicrobial agents (sulfa drugs), therapeutic agents (e.g., for cancer, diabetes), intermediates. fishersci.ptguidetopharmacology.orgnih.govwikipedia.org |

| Sulfonic Acids | Contain a sulfonyl group bonded to a hydroxyl group (-SO₃H). | Strong acids, catalysts, detergents, surfactants, increasing water solubility. fishersci.ca |

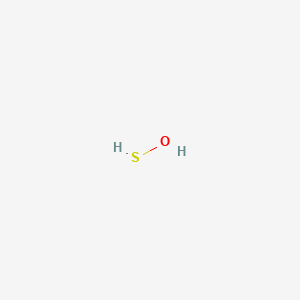

Structure

2D Structure

3D Structure

Properties

CAS No. |

12653-83-7 |

|---|---|

Molecular Formula |

H2OS |

Molecular Weight |

50.08 g/mol |

IUPAC Name |

sulfanol |

InChI |

InChI=1S/H2OS/c1-2/h1-2H |

InChI Key |

RVEZZJVBDQCTEF-UHFFFAOYSA-N |

SMILES |

OS |

Canonical SMILES |

OS |

Synonyms |

deterlon Dobanic acid 83 dodecyl benzene sulfonic acid sodium dodecylbenzenesulfonic acid dodecylbenzenesulfonic acid, potassium salt dodecylbenzenesulfonic acid, sodium salt sodium dodecyl benzene sulfonate sodium dodecylbenzenesulfonate sodium laurylbenzenesulfonate sulfanol sulfanol NP 1 sulfonol |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Sulfonyl Compounds

Classical and Contemporary Approaches to Sulfonyl Group Installation

The introduction of the sulfonyl group into organic molecules can be achieved through several established and evolving methodologies. These approaches often involve the formation of a carbon-sulfur bond followed by oxidation, or direct functionalization using sulfonyl-containing reagents.

Sulfonylation Reactions

Sulfonylation is a fundamental process for introducing the sulfonyl group. A common method involves the reaction of organic substrates with sulfonating agents. For aromatic compounds, electrophilic aromatic sulfonation using sulfur trioxide (SO₃) is a widely employed industrial method for producing alkylbenzenesulfonic acids. wikipedia.orgchemicalbook.com In this reaction, sulfur trioxide acts as the electrophile, attacking the aromatic ring. wikipedia.org

Another significant sulfonylation approach involves the reaction of alcohols and amines with sulfonyl chlorides, often used for protection or synthesis of sulfonamides and sulfonate esters. sapub.orgrsc.orgorganic-chemistry.org While traditional methods may require organic solvents, bases, and high temperatures, newer techniques aim for milder, solvent-free conditions at room temperature, sometimes employing catalysts like zinc oxide. sapub.org Sulfonyl chlorides can also be generated in situ from thiols or sulfonic acids for subsequent sulfonylation reactions. organic-chemistry.orgorganic-chemistry.org

Friedel-Crafts type sulfonylation of aromatic compounds with sulfonyl halides in the presence of Lewis acids such as AlCl₃, BF₃, or metal triflates (e.g., Cu(OTf)₂, Sn(OTf)₂) is another route to synthesize diaryl sulfones. sapub.orgigi-global.comjchemrev.com

Oxidation Pathways for Sulfur Precursors

Sulfones can be synthesized through the oxidation of less oxidized sulfur species, primarily sulfides (thioethers) and sulfoxides. This is a widely used and often straightforward method. jchemrev.comresearchgate.netthieme-connect.com

The oxidation of thiols (RSH) can directly yield sulfonic acids (RSO₃H) under appropriate oxidative conditions, such as using oxygen. wikipedia.orglscollege.ac.in This pathway is relevant in biological systems, such as the biosynthesis of taurine. wikipedia.orglscollege.ac.in

Sulfides (RSR') can be oxidized to sulfoxides (RSOR') and further oxidized to sulfones (RSO₂R'). igi-global.comjchemrev.comresearchgate.net Various oxidizing agents can be employed, including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). researchgate.netresearchgate.net The oxidation from sulfide (B99878) to sulfoxide (B87167) is generally more facile than the subsequent oxidation from sulfoxide to sulfone, often requiring stronger conditions or catalysts for the second step. researchgate.net For example, hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) has been shown to be effective for the oxidative conversion of thiols and disulfides to sulfonyl chlorides, which are at a higher oxidation state than sulfones. organic-chemistry.org

Oxidation of thiophenols and diaryl disulfides with agents like chlorine solution, permanganate, or nitric acid can also lead to sulfonic acids. chemicalbook.com

Halogenation of Sulfonic Acids and Derivatives

Sulfonyl halides, particularly sulfonyl chlorides (RSO₂Cl), are important intermediates in the synthesis of various sulfonyl compounds. They can be produced by the halogenation of sulfonic acids or their salts.

Chlorination of sulfonic acids using thionyl chloride (SOCl₂) or related reagents is a common method for synthesizing sulfonyl chlorides. wikipedia.orglscollege.ac.in Sulfonyl fluorides can be prepared by treating sulfonic acids with sulfur tetrafluoride (SF₄). wikipedia.org

Another approach involves the oxidative chlorination of thiols and disulfides using reagents like hydrogen peroxide in the presence of metal chlorides, such as ZrCl₄. organic-chemistry.org This method offers advantages such as mild conditions and short reaction times. organic-chemistry.org

Sandmeyer-type reactions, involving arenediazonium salts, sulfur dioxide (SO₂), and a halide source (like copper halides for chlorides), can also yield sulfonyl halides, particularly aromatic sulfonyl chlorides. mpg.deacs.org Recent developments include photocatalytic versions of this reaction. mpg.deacs.org

Advanced Synthetic Strategies for Diverse Sulfonyl Architectures

Beyond classical methods, advanced strategies, particularly those involving catalysis, have been developed to access a wider range of sulfonyl compound architectures with improved efficiency and selectivity.

Catalytic Approaches in Sulfonyl Synthesis

Catalysis plays a crucial role in modern sulfonyl chemistry, enabling milder reaction conditions, enhanced yields, and greater control over selectivity.

Transition metal catalysis has significantly advanced the synthesis of sulfonyl compounds, including sulfones, sulfonamides, and sulfonate esters. Palladium, copper, and indium are among the metals frequently employed. mdpi.com

Palladium Catalysis: Palladium catalysts are effective in various reactions forming C-S bonds or incorporating sulfonyl groups. Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of sulfones and sulfonyl derivatives. researchgate.netnumberanalytics.com For instance, palladium catalysis has been applied to the hydrosulfonylation of allenes with sulfinic acids, providing allylic sulfones with high regioselectivity and stereoselectivity. rsc.orgrsc.org These reactions often involve π-allylic palladium intermediates. rsc.org Palladium can also be involved in cooperative catalytic systems, such as the merging of photoactive electron donor-acceptor complexes with chiral nickel catalysts for the enantioselective synthesis of α-C chiral sulfones. rsc.org

Copper Catalysis: Copper catalysts are also valuable in sulfonyl chemistry. Copper-catalyzed reactions have been developed for the synthesis of sulfones and sulfonamides. sapub.orgresearchgate.netorganic-chemistry.org For example, copper catalysis can mediate the coupling of sulfinate salts with aryl halides or boronic acids to form sulfones. researchgate.net Copper catalysts have also been used in the amidation of C-H bonds with sulfonamides to synthesize sulfonamides. organic-chemistry.org Cooperative catalysis involving copper and other metals like palladium has been explored for C-S bond formation. acs.org

Indium-mediated Synthesis: Indium has emerged as a useful metal in catalytic sulfonylation reactions. Indium-catalyzed sulfonylation of amines has been reported, allowing the synthesis of sulfonamides in high yields. organic-chemistry.org Indium catalysis can also be applied to the preparation of sulfonic esters from sulfonyl chlorides and alcohols. organic-chemistry.org

These transition metal-catalyzed methods often provide milder alternatives to traditional approaches and enable the synthesis of complex sulfonyl structures with improved control over the reaction outcome. mdpi.comrsc.org

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful strategy for the activation of organic molecules, including precursors to sulfonyl compounds, through visible light irradiation. This approach enables the generation of reactive radical species, which can participate in various bond-forming reactions to construct sulfonyl functionalities. Sulfonyl chlorides are widely used precursors in photoredox catalysis due to their availability and cost-effectiveness. researchgate.net Sulfonyl radicals can be efficiently produced from various sulfonyl derivatives by single-electron transfer (SET) oxidation in photoredox catalytic processes. rsc.org These generated sulfonyl radicals are highly reactive intermediates valuable for constructing organosulfur compounds. rsc.org

Examples include the hydrosulfonylation of alkenes using sulfonyl chlorides in the presence of iridium-based photocatalysts or Eosin Y. researchgate.net Photoredox catalysis can also be applied to the sulfination of alcohols and bromides, providing access to sulfinates, which are important intermediates in pharmaceutical chemistry. domainex.co.uk This method offers a broad substrate scope and good to excellent yields, and is applicable to biologically relevant molecules. domainex.co.uk Organo-photocatalytic sulfonylimination of alkenes using N-sulfonyl ketimines has also been developed, offering an atom-economic synthesis of β-amino sulfone derivatives with high regioselectivity. organic-chemistry.org

Electrocatalysis

Electrocatalysis provides a green and efficient alternative to traditional methods for the synthesis of sulfonyl compounds by utilizing electrical energy to drive redox reactions. This approach can avoid the use of external chemical oxidants or reductants. researchgate.net Sulfonyl compounds like sulfonyl hydrazides, sulfinic acids (and their salts), and sulfonyl halides can serve as precursors for generating radicals under electrochemical conditions. researchgate.net

Electrochemical methods have been developed for the synthesis of various sulfonyl compounds, including vinyl sulfones, β-keto sulfones, and β-amidovinyl sulfones. researchgate.netnih.gov For instance, the electrochemical sulfonylation of enamides with sodium sulfinates can yield β-amidovinyl sulfones under mild, oxidant-free conditions in an undivided cell. researchgate.net Electrocatalysis has also been applied to the sulfonylation of alkenes using sulfonyl hydrazides in water, demonstrating good E selectivity. nih.govacs.org The application of sulfonyl hydrazides in electrosynthesis is a growing area, offering efficient and green synthetic routes. nih.govacs.org

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, offers advantages such as metal-free conditions, mild reaction parameters, and high selectivity. Organocatalysts can facilitate various transformations for the synthesis of sulfonyl compounds. bohrium.com

Examples of organocatalytic reactions in sulfonyl chemistry include the synthesis of α-sulfonyl ketoximes and quinazolines using salicylic (B10762653) acid as an organocatalyst. bohrium.com Organocatalysis has also been employed in enantioselective transformations. researchgate.net For instance, a photoinduced organocatalytic asymmetric radical sulfonylation has been developed for the synthesis of chiral β-sulfonyl carbonyl compounds with excellent enantioselectivity. nih.gov This method involves a three-component reaction of potassium alkyltrifluoroborates, DABCO·(SO₂)₂, and α,β-unsaturated carbonyl compounds under photoinduced conditions. nih.gov Another application is the organocatalytic [3+2] cycloaddition reaction for the synthesis of sulfonyl-1,2,3-triazolyl pyrimidines using pyrrolidine (B122466) as a catalyst. tandfonline.com

Stereoselective and Enantioselective Synthesis

Stereoselective and enantioselective synthesis are critical for accessing chiral sulfonyl compounds, which are prevalent in pharmaceuticals and other bioactive molecules. tdx.catresearchgate.net Developing methods to control the stereochemistry of the sulfonyl group or adjacent carbon centers is an active area of research.

Methods for stereoselective synthesis include the asymmetric oxidation of prochiral sulfur atoms and the conversion of one sulfinyl derivative into another with the formation of new bonds. acs.org While stereoselective sulfoxidation hasn't gained widespread popularity compared to other approaches, promising results have been obtained with certain catalysts. nih.gov

Recent advances include the synthesis of enantiomerically enriched β-thio-α-hydroxy and α-chloro carboxylic acid and ester building blocks through the diazotization of S-sulfonyl-cysteines. mit.edu Organocatalytic approaches have also proven effective for enantioselective synthesis of sulfonyl compounds, such as the photoinduced asymmetric radical sulfonylation mentioned earlier. nih.gov The development of efficient methods for the stereoselective preparation of sulfinyl compounds is particularly important due to their relevance in drug design. acs.org

Multi-component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions offer efficient and step-economical routes to complex sulfonyl compounds by combining three or more starting materials in a single pot. organic-chemistry.orgfrontiersin.org These reactions minimize purification steps and can lead to high atom economy. frontiersin.orgtandfonline.com

MCRs have been utilized for the synthesis of various sulfonyl-containing heterocycles and complex molecules. frontiersin.orgtandfonline.com For example, a visible-light-mediated selenium radical-initiated multi-component cascade reaction involving alkynes, diselenides, and sulfur dioxide surrogates like DABSO has been reported for the synthesis of β-sulfonylvinylselanes. researchgate.net Electrochemical multi-component radical cascade reactions have also been developed for the regioselective synthesis of sulfonyl-fused spiropyrimidines. researchgate.net These approaches highlight the power of MCRs and cascade sequences in constructing complex sulfonyl architectures efficiently. frontiersin.orgtandfonline.com

Green Chemistry Principles in Sulfonyl Compound Synthesis

The application of green chemistry principles in the synthesis of sulfonyl compounds is crucial for minimizing environmental impact and promoting sustainability. researchgate.netijsra.net Key principles include atom economy and waste minimization. researchgate.netresearchgate.netijsra.net

Atom Economy and Waste Minimization

Atom economy is a measure of how effectively the atoms of the reactants are incorporated into the final desired product, minimizing waste generation. researchgate.netskpharmteco.comjocpr.com Designing reactions with high atom economy is a fundamental aspect of green chemistry. researchgate.netskpharmteco.comjocpr.com

Many modern synthetic methods for sulfonyl compounds aim to improve atom economy. For instance, sulfur dioxide insertion strategies using surrogates like K₂S₂O₅ or DABSO are considered effective and can demonstrate high atom economy compared to traditional oxidation methods. thieme-connect.comsioc-journal.cn The use of readily available and inexpensive starting materials, along with efficient catalytic systems, contributes to improved atom economy and reduced waste. thieme-connect.comrsc.org

Waste minimization strategies in sulfonyl compound synthesis include avoiding the use of toxic organic solvents and reagents, employing catalytic instead of stoichiometric reagents, and designing processes that facilitate easy product isolation and purification without extensive workup. acs.orgorganic-chemistry.orgmdpi.com Flow chemistry techniques can also contribute to waste minimization and improved efficiency in sulfonamide synthesis. acs.org Utilizing water as a solvent and using simple inorganic bases as HCl scavengers in sulfonamide synthesis from sulfonyl chlorides are examples of eco-friendly approaches that minimize waste. mdpi.com Some methods for synthesizing sulfonyl fluorides produce only non-toxic salts as by-products, resulting in minimal environmental impact and high atom economy. sciencedaily.com

Data Table: Examples of Atom Economy in Sulfonyl Compound Synthesis

| Reaction Type | Reactants | Product(s) | By-products | Potential Atom Economy | Source |

| Sulfonamide Synthesis (Marset et al.) | Na₂S₂O₅, Nitro compounds, Triaryl bismuth | Sulfonamide | Bismuth salt (easily removed) | High | thieme-connect.com |

| Sulfonyl Fluoride (B91410) Synthesis (Osaka University) | Thiols or Disulfides, SHC5®, KF | Sulfonyl fluoride | NaCl, KCl (non-toxic salts) | High | sciencedaily.com |

| Sulfonamide Synthesis (Water/Na₂CO₃) | Sulfonyl chloride, Amino acid/phenol, Na₂CO₃ | Sulfonamide or sulfonate carboxylic acid | NaCl, H₂O, CO₂ (depending on exact reaction) | Can be high | mdpi.com |

| Sulfonylimination of Alkenes (Organo-photocatalytic) | Alkene, N-sulfonyl ketimine | β-amino sulfone | Minimal (atom-economic insertion) | High | organic-chemistry.org |

Waste prevention is considered more effective than waste treatment and is a crucial aspect of green chemistry. ijsra.netorganic-chemistry.org Designing products with longer lifespans and using recycled or renewable materials are also part of a broader waste minimization approach in chemistry. organic-chemistry.org

Utilization of Benign Solvents and Reagents

The shift towards green chemistry in sulfonyl compound synthesis emphasizes replacing traditional, harmful solvents and reagents with more environmentally friendly alternatives. This involves using solvents with lower toxicity, reduced flammability, and decreased environmental persistence, as well as designing reactions that minimize or eliminate hazardous reagents and by-products.

Water has emerged as a highly desirable benign solvent for various organic transformations, including the synthesis of sulfonamides, a class of sulfonyl compounds. Its advantages include being inexpensive, non-toxic, non-flammable, and readily available. Studies have demonstrated the successful synthesis of sulfonamide derivatives in water under mild conditions. ereztech.comfishersci.nlfishersci.ca For instance, sulfonamides have been synthesized by reacting sulfonyl chlorides with amines in water, often with the assistance of a base like sodium carbonate to scavenge the generated HCl. fishersci.nlfishersci.ca This approach leverages the good solubility of the starting materials in water, while the sulfonamide products, often less soluble, can be easily isolated by simple work-up procedures like filtration. ereztech.comfishersci.nlfishersci.ca

Deep eutectic solvents (DESs) represent another class of promising green solvents. fishersci.befishersci.ca These solvents are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), exhibiting a lower melting point than either of their components. fishersci.befishersci.caloradchemical.comuni.lu DESs are often biodegradable, non-toxic, and non-flammable, offering a sustainable alternative to conventional organic solvents. fishersci.befishersci.caloradchemical.com Research has shown the applicability of choline chloride-based DESs, such as choline chloride/glycerol and choline chloride/urea, for the sustainable synthesis of sulfonamides from amines and sulfonyl chlorides at ambient temperature. fishersci.be These methods can achieve high yields with relatively short reaction times. fishersci.be The use of DESs can also simplify product isolation, sometimes involving extraction or filtration after decantation. fishersci.be

Beyond solvents, the development of benign reagents is crucial. This includes utilizing less toxic oxidizing agents and catalysts. For example, aerobic oxidation using oxygen as the terminal oxidant in the presence of a catalyst has been explored for the synthesis of sulfonyl halides from thiols, offering a more environmentally benign alternative to traditional halogen-based oxidants. wikipedia.org The use of easily handled and highly reactive reagents like SHC5® and potassium fluoride has also been reported for the green synthesis of sulfonyl fluorides, generating only non-toxic inorganic salts as by-products. fishersci.at

The application of these benign solvents and reagents to the synthesis of Sulfanol would involve designing reaction conditions that utilize water or DESs as the reaction medium and selecting catalysts and other reagents that minimize environmental impact. For example, if this compound is a sulfonamide, a water-based reaction between a sulfonyl chloride precursor and an amine precursor in the presence of a mild base could be investigated.

Energy Efficiency in Synthetic Routes

Minimizing energy consumption is a key aspect of sustainable chemistry. Energy-efficient synthetic routes for sulfonyl compounds aim to reduce reaction times, lower reaction temperatures, or utilize alternative energy sources.

Microwave-assisted synthesis has gained traction as an energy-efficient method in organic chemistry, including the preparation of sulfonyl compounds. fishersci.dkchemscience.com Microwave irradiation can significantly reduce reaction times and, in some cases, allow for lower reaction temperatures compared to conventional heating methods. chemscience.com Solvent-free or reduced-solvent conditions under microwave irradiation have been explored for the sulfonylation of amines, leading to sulfonamides in high yields with short reaction times. chemscience.com This approach eliminates or minimizes the energy associated with heating and recovering large volumes of solvent.

Electrochemical synthesis offers another avenue for energy-efficient sulfonyl compound formation. This method utilizes electrical energy to drive chemical reactions, often at ambient or slightly elevated temperatures and pressures. americanelements.comfishersci.ca Recent studies have reported efficient and sustainable electrochemical methods for the synthesis of N-sulfonyl iminophosphoranes from readily available starting materials. americanelements.comfishersci.ca These electrochemical protocols can feature high conversion rates and good energy efficiency, with the potential for scalability and recycling of the electrolyte system. americanelements.comfishersci.ca

Flow chemistry, where reactions are conducted in continuous flow reactors rather than batch reactors, can also contribute to energy efficiency. Flow systems often allow for better heat transfer and control, potentially enabling reactions to be run at lower temperatures or for shorter durations. While not as explicitly highlighted for sulfonyl compounds in the provided results, the general principles of flow chemistry apply to various synthetic transformations.

Applying energy-efficient strategies to the synthesis of this compound would involve exploring techniques like microwave irradiation to accelerate reaction rates and reduce heating requirements, or investigating electrochemical pathways if applicable to the specific structure of this compound. Optimizing reaction parameters such as temperature, time, and catalyst loading would be crucial to maximize energy efficiency.

Iii. Reaction Mechanisms and Reactivity of Sulfonyl Compounds

Nucleophilic Substitution at the Sulfonyl Center

Nucleophilic substitution at a tetracoordinate sulfur atom is a fundamental reaction of sulfonyl compounds, such as sulfonyl chlorides and sulfonate esters. The mechanism of this process has been a subject of extensive investigation, with debates centering on whether it proceeds via a concerted SN2-type displacement or a stepwise addition-elimination pathway involving a hypervalent intermediate. researchgate.netnih.gov The reaction landscape is significantly influenced by the reaction phase, substrate structure, and solvent. nih.govmdpi.com

The mechanism of bimolecular nucleophilic substitution (SN2) can be profoundly dependent on the medium in which the reaction occurs. researchgate.net Gas-phase studies provide insight into the intrinsic reactivity of molecules in the absence of solvent effects. Computational studies, including Hartree-Fock, MP2, and DFT methods, on gas-phase nucleophilic substitution reactions at sulfur have been conducted. nih.gov For instance, investigations into the reactions of methanesulfinyl derivatives with various anions found that most follow an addition-elimination mechanism, resulting in a triple-well potential energy surface. nih.gov This suggests a pathway involving a stable intermediate. Similarly, theoretical studies on the fluoride (B91410) exchange reaction in arenesulfonyl fluorides indicate an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate. researchgate.net

In contrast, reactions in solution are complicated by solvent-solute interactions. mdpi.com For many sulfonyl chlorides, such as arenesulfonyl and most alkanesulfonyl chlorides, the dominant pathway in solution is believed to be a concerted bimolecular nucleophilic substitution (SN2). nih.gov The solvent can assist in stabilizing the transition state. For example, in the solvolysis of sulfonyl chlorides in hydroxylic solvents, one solvent molecule can act as the nucleophile while another acts as a general base catalyst. researchgate.netnih.gov The chloride-chloride exchange reaction in arenesulfonyl chlorides, when studied in an aprotic solvent like acetonitrile, proceeds via a single transition state consistent with an SN2 mechanism. nih.gov

| Phase | Dominant Proposed Mechanism | Key Characteristics | Supporting Evidence |

|---|---|---|---|

| Gas-Phase | Addition-Elimination | Triple-well potential energy surface; formation of a stable hypervalent intermediate. | DFT and MP2 computations on sulfinyl and sulfonyl derivatives. researchgate.netnih.gov |

| Solution-Phase (Protic/Aprotic) | Concerted SN2-type | Single transition state; solvent molecules may participate in catalysis. | Kinetic studies (e.g., Grunwald-Winstein equation), isotopic exchange experiments. nih.govnih.gov |

The nature of the highest energy point on the reaction coordinate determines the mechanism. A key distinction is whether the reaction proceeds through a single transition state or involves a discrete intermediate. solubilityofthings.comorganicchemistrytutor.com

Transition States (SN2-type): In a concerted mechanism, reactants are converted to products through a single energy maximum, the transition state. organicchemistrytutor.comacs.org For sulfonyl compounds, this is often depicted as a trigonal bipyramidal (TBP) structure where the nucleophile and the leaving group occupy the apical positions. nih.gov Extensive kinetic studies on nucleophilic substitution at the sulfonyl center are often discussed in terms of a concerted SN2-type displacement involving a single transition state that can be "tighter" or "looser" depending on the substituents. researchgate.net

Intermediates (Addition-Elimination): A stepwise mechanism involves the formation of a metastable intermediate that resides in a local energy minimum on the reaction pathway. solubilityofthings.com In sulfonyl chemistry, this would be a pentacoordinate sulfurane intermediate. mdpi.com Theoretical calculations for gas-phase reactions often identify these TBP structures as true intermediates. nih.gov For example, in the reaction of methanesulfinyl derivatives, the central minima in the potential energy surface correspond to unsymmetrical TBP geometries where the nucleophile and leaving group are in apical positions. nih.gov The analogous fluoride exchange reaction for sulfonyl fluorides is also proposed to occur via an addition–elimination mechanism involving a difluorosulfurandioxide intermediate. nih.gov

The debate between a concerted SN2 pathway and a stepwise addition-elimination (A-E) mechanism is subtle. A very short-lived intermediate in an A-E mechanism can become kinetically indistinguishable from a transition state.

The rate and mechanism of nucleophilic substitution at the sulfonyl center are highly sensitive to both the steric and electronic properties of the substrate and the nature of the solvent. mdpi.comdalalinstitute.com

Substrate Structure: The electronic nature of substituents on the aromatic ring of arenesulfonyl chlorides significantly impacts reactivity. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, accelerating the reaction, as shown by a positive Hammett ρ-value of +2.02 for the chloride exchange reaction. nih.gov

Steric effects can be counterintuitive. While steric hindrance typically slows down SN2 reactions, the presence of ortho-alkyl groups in arenesulfonyl chlorides leads to a rate acceleration. nih.gov This "steric acceleration" is attributed to the relief of ground-state steric strain upon moving to the TBP transition state. nih.govresearchgate.net The compressed and sterically congested structure of the tetrahedral ground state is relieved in the more open TBP geometry of the transition state. researchgate.netnih.gov For example, the formation of weak hydrogen bonds between sulfonyl oxygens and the methine hydrogens of ortho-isopropyl groups can lock the sulfonyl group, increasing ground-state energy and accelerating the reaction. nih.gov

Solvent Effects: The influence of solvent on solvolysis rates is often analyzed using the extended Grunwald-Winstein equation. nih.gov This equation separates the effects of solvent nucleophilicity (NT) and solvent ionizing power (YCl). nih.gov Studies on the solvolysis of various arenesulfonyl and alkanesulfonyl chlorides show sensitivity to both parameters, consistent with a bimolecular mechanism where the solvent acts as the nucleophile. nih.gov Polar protic solvents can stabilize both the departing leaving group and the developing charge in the transition state, but they can also solvate the nucleophile, potentially reducing its reactivity. dalalinstitute.comlibretexts.org Aprotic solvents, on the other hand, can enhance the rate of SN2 reactions by poorly solvating the anionic nucleophile, leaving it more "free" to attack. dalalinstitute.comlibretexts.org

| Factor | Effect on Reaction Rate | Mechanistic Implication |

|---|---|---|

| Electron-withdrawing groups on substrate | Increase | Stabilizes negative charge buildup in the transition state. nih.gov |

| Ortho-alkyl groups on arenesulfonyl substrates | Increase (Steric Acceleration) | Relief of ground-state steric strain in the TBP transition state. nih.govresearchgate.net |

| Increasing solvent nucleophilicity (NT) | Increase | Supports a bimolecular (SN2-type) mechanism. nih.gov |

| Increasing solvent ionizing power (YCl) | Increase | Indicates charge separation in the transition state. nih.gov |

Reductive Desulfonylation Reactions

The sulfonyl group is often used as a synthetic auxiliary and needs to be removed in a later step. wikipedia.orgorganicreactions.org Reductive desulfonylation reactions achieve this by cleaving one of the C–S bonds, typically replacing the sulfonyl group with a hydrogen atom or facilitating an elimination to form an alkene. wikipedia.org These reactions are generally reductive because the sulfonyl group is a strong electron-withdrawing group. wikipedia.org

The cleavage of the C–S bond in sulfones can be achieved using various reducing agents, often involving single-electron transfer (SET) processes and the formation of radical intermediates. wikipedia.org

Active Metals: Reducing agents like sodium amalgam (Na/Hg), aluminum amalgam, or samarium(II) iodide (SmI2) are commonly used. wikipedia.org Mechanistic studies suggest that an electron is transferred from the metal to the sulfone. This can lead to the formation of a radical anion, which then fragments. wikipedia.org In many cases, fragmentation yields a sulfinate anion and the more stable of the two possible organic radicals. This radical is then further reduced to an anion and protonated to give the final hydrocarbon product. wikipedia.orgresearchgate.net

Tin Hydrides: Reagents like tributyltin hydride, often with a radical initiator like AIBN, can also effect reductive desulfonylation. This process proceeds via a radical chain mechanism. wikipedia.org

Transition Metals: Palladium and nickel complexes can catalyze desulfonylation. nih.govmdpi.com For example, a transition-metal-catalyzed process can involve the generation of a Ti(III) species that engages in a single-electron transfer to the sulfonyl substrate, leading to homolytic scission of the C–S bond. nih.gov Nickel-catalyzed cross-coupling reactions can proceed through oxidative addition of the C(sp²)–SO₂ bond to a Ni(0) center, forming a Ni(II) intermediate. mdpi.com

The specific pathway depends on the substrate. Functional groups within the molecule that are sensitive to SET, such as multiple bonds or aromatic rings, can act as the initial electron acceptor. researchgate.net

When a β-hydroxy sulfone or a derivative is subjected to reductive conditions, elimination occurs to form an alkene. This is the basis of the Julia olefination and its variants, which are powerful methods for stereoselective alkene synthesis. organicreactions.orgwikipedia.org

Classical Julia-Lythgoe Olefination: This reaction involves the reaction of a phenyl sulfone anion with an aldehyde or ketone, followed by acylation of the resulting β-alkoxy sulfone intermediate. wikipedia.orgorganic-chemistry.org The final step is a reductive elimination using sodium amalgam or SmI2. wikipedia.org The mechanism of the reduction is believed to proceed through a vinylic radical intermediate. wikipedia.orgchemeurope.com The equilibration of these radical intermediates allows for the thermodynamic preference for the more stable E-alkene to be expressed, leading to high E-selectivity regardless of the stereochemistry of the β-acyloxy sulfone precursor. wikipedia.orgorganic-chemistry.org

Modified Julia Olefination (Julia-Kocienski Olefination): To make the reaction more practical, modifications have been developed that avoid the use of sodium amalgam and proceed in a single step. organic-chemistry.orgresearchgate.net In the Julia-Kocienski olefination, phenyl sulfones are replaced with heteroaryl sulfones, such as benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. wikipedia.orgorganic-chemistry.org The reaction of the metalated heteroaryl sulfone with an aldehyde gives a β-alkoxy sulfone intermediate. chemeurope.com This intermediate undergoes a Smiles rearrangement, followed by spontaneous elimination of sulfur dioxide and the heteroaryl moiety to form the alkene. chemeurope.com Since this pathway does not involve equilibrating radical intermediates, the stereochemical outcome is kinetically controlled and depends on the diastereoselectivity of the initial addition step. chemeurope.comresearchgate.net The sterically demanding PT group often leads to high E-selectivity by favoring an anti-addition transition state. organic-chemistry.org

| Variant | Key Reagent | Key Intermediate(s) | Stereochemical Control | Typical Selectivity |

|---|---|---|---|---|

| Julia-Lythgoe (Classical) | Phenyl sulfone, Na/Hg or SmI2 | β-acyloxy sulfone, vinylic radical. wikipedia.orgchemeurope.com | Thermodynamic (equilibration of radical intermediates). organic-chemistry.org | High E-selectivity. organic-chemistry.org |

| Julia-Kocienski (Modified) | Heteroaryl sulfone (e.g., PT-sulfone), strong base (e.g., KHMDS) | β-alkoxy sulfone, Smiles rearrangement intermediate. chemeurope.comorganic-chemistry.org | Kinetic (diastereoselective addition). researchgate.net | High E-selectivity. researchgate.net |

Radical Reactions Involving Sulfonyl Species

The participation of sulfonyl compounds in radical reactions is a rapidly expanding field, offering novel pathways for carbon-sulfur and carbon-carbon bond formation. Central to these reactions is the generation and subsequent reaction of sulfonyl radicals.

Sulfonyl radicals (RSO₂•) are versatile intermediates that can be generated from a variety of precursors through several methods. Recent advancements, particularly in photoredox catalysis, have significantly broadened the scope and applicability of these species. acs.orgrsc.org

Common precursors for sulfonyl radicals include:

Sulfonyl Chlorides (RSO₂Cl) : These are classic precursors, often activated via photoredox catalysis to generate sulfonyl radicals. rsc.orgresearchgate.net

Sulfinic Acids (RSO₂H) and their Salts : Aryl sulfinates and sulfinic acids are effective sources of sulfonyl radicals under photoredox conditions. researchgate.net

Sulfonyl-Substituted Tetrazoles : These compounds can be activated through iridium-based photoredox catalysis to release sulfonyl radicals, which can then be trapped by electron-deficient olefins. acs.orgresearchgate.net

Dimethylsulfamoyl Chloride : This compound serves as a precursor for both sulfamoyl and sulfonate radicals under visible-light-activated, redox-neutral conditions, allowing for controlled formation of sulfonates and sulfonamides. rsc.orgresearchgate.net

Sulfinyl Sulfones : Homolytic fission of the S–S bond in sulfinyl sulfones, often initiated thermally or via an activator like acetyl chloride, generates both a sulfonyl radical and a sulfinyl radical. nih.gov

The choice of photocatalyst and reaction conditions can allow for precise control over the generation and subsequent reactivity of the sulfonyl radicals. rsc.orgresearchgate.net

| Precursor Type | Generation Method | Key Features | Reference |

|---|---|---|---|

| Sulfonyl Chlorides | Photoredox Catalysis | Widely available precursors. | rsc.orgresearchgate.net |

| Sulfinic Acids / Salts | Photoredox Catalysis | Effective radical sources for C-S coupling. | researchgate.net |

| Sulfone Tetrazoles | Iridium Photoredox Catalysis | Efficient coupling with electron-deficient olefins. | acs.org |

| Sulfinyl Sulfones | Thermal / Chemical Activation | Dual generation of sulfonyl and sulfinyl radicals. | nih.gov |

Homolytic cleavage, the process where a covalent bond breaks and each fragment retains one of the bonding electrons, is fundamental to radical chemistry. libretexts.orgchemistrysteps.com In sulfonyl compounds, the focus is often on the cleavage of the carbon-sulfur (C–S) or sulfur-halogen (S–X) bonds.

The C–S bond in sulfones is generally strong and not prone to spontaneous homolysis. However, specific molecular architectures or reaction conditions can facilitate this cleavage. For instance, allylic aryl sulfones containing an ortho-stannyl group undergo homolytic cleavage upon conversion of the stannyl (B1234572) moiety to a stannyl radical. nih.gov This intramolecular radical attack on the sulfone group generates an allyl radical and a sulfonyl stannane (B1208499) polymer, effectively using the sulfone as a radical progenitor. nih.gov

In other contexts, the cleavage is not a direct homolysis of the C–S bond but rather a β-elimination of a sulfonyl radical following an initial radical addition to an alkene. This process is crucial in radical-mediated desulfonylative functionalizations. rsc.org

Rearrangements and Cycloadditions

The sulfonyl group can direct or participate in various molecular rearrangements and cycloaddition reactions, enabling the construction of complex molecular architectures.

The migration of a sulfonyl group from a nitrogen atom to a carbon atom is a notable rearrangement. An unexpected N-to-C 1,3-sulfonyl shift has been observed during the thermal aza-Claisen rearrangement of N-allyl-N-sulfonyl ynamides. nih.gov This process provides a synthetic route to nitriles and is believed to occur after the initial sigmatropic rearrangement of the allyl group. nih.gov

More broadly, sulfonyl group-induced remote C(sp³)–N bond formation has been achieved through a sequence involving halogen atom transfer and intramolecular hydrogen atom transfer (HAT). acs.orgacs.org In this process, an alkyl radical generated adjacent to the sulfonyl group facilitates a regioselective 1,5-HAT, moving the radical center to a remote carbon, which can then be functionalized, for example, by amination. acs.orgacs.org This highlights the ability of the sulfonyl group to influence reactivity at distant positions within a molecule.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Sulfonyl groups can significantly influence the reactivity and selectivity of these transformations, particularly in Diels-Alder reactions.

The electron-withdrawing nature of the sulfonyl group makes it an excellent activating group for dienophiles in [4+2] cycloadditions. researchgate.net For example, 1,2-propadienyltrichloromethyl sulfone is a highly reactive allene (B1206475) that readily participates in Diels-Alder reactions with cyclic dienes. researchgate.net Similarly, N-sulfonyl-1-aza-1,3-butadienes act as electron-deficient dienes in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles like enol ethers, proceeding with high regioselectivity and diastereoselectivity. nih.gov

Sulfonyl groups also participate in sigmatropic rearrangements. A nih.govnih.gov sigmatropic rearrangement is a key step in the metal-free coupling of aryl sulfoxides with phenols to form biaryl compounds. soton.ac.uk Additionally, the nih.govwikipedia.org-sigmatropic rearrangement of propargylic sulfinates to allenic sulfones is a well-established transformation. researchgate.net This class of reactions, including the Mislow–Evans rearrangement of allylic sulfoxides, offers high stereoselectivity and is a powerful tool in synthesis. acs.orgwikipedia.org

Acid-Base Chemistry and Tautomerism of Sulfonyl Compounds

The electronic properties of the sulfonyl group profoundly influence the acidity and basicity of adjacent functional groups and can lead to tautomeric equilibria.

Sulfonic acids (RSO₃H) are among the strongest organic acids, with pKa values that are often negative, indicating they are stronger than corresponding carboxylic acids by several orders of magnitude. wikipedia.org For instance, the pKa of p-toluenesulfonic acid is approximately -2.8, while that of methanesulfonic acid is -1.9. wikipedia.org This high acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (RSO₃⁻), where the negative charge is delocalized over three oxygen atoms. libretexts.orglibretexts.org

| Compound | pKa Value | Reference |

|---|---|---|

| Methanesulfonic acid | -1.9 | wikipedia.org |

| p-Toluenesulfonic acid | -2.8 | wikipedia.org |

| Benzenesulfonic acid | -2.8 | acs.org |

| Trifluoromethanesulfonic acid | -14 | N/A |

| Acetic acid (for comparison) | 4.76 | wikipedia.org |

In sulfonamides (RSO₂NR'₂), the sulfonyl group acts as a powerful electron-withdrawing group, which significantly reduces the basicity of the nitrogen atom compared to amines. sioc-journal.cnmasterorganicchemistry.com This property is utilized in protecting group strategies in organic synthesis.

Furthermore, certain sulfonamides, particularly N-heterocyclic arenesulfonamides, can exhibit tautomerism, existing in equilibrium between a sulfonamide form and a sulfonimide (N-sulfonylimine) form. researchgate.netrsc.org Theoretical and experimental studies show that the energy difference between these two tautomers is often small. researchgate.netrsc.org The position of the equilibrium is sensitive to the solvent environment; while the sulfonamide tautomer is often favored in the gas phase or nonpolar solvents, an increase in solvent polarity can shift the preference toward the sulfonimide tautomer. researchgate.netrsc.orgnih.gov

Iv. Theoretical and Computational Chemistry of Sulfonyl Compounds

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations allow for the detailed investigation of sulfonyl compounds at the atomic level. These computational approaches are used to predict a wide range of properties, from bond lengths and angles to electronic characteristics that govern reactivity. tandfonline.commdpi.com

Density Functional Theory (DFT) has become one of the most widely used methods for studying sulfonyl compounds due to its favorable balance of computational cost and accuracy. unige.chyoutube.com DFT is employed to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. mdpi.commdpi.comresearchgate.net Studies on various sulfonamides and sulfonyl chlorides have utilized DFT methods, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to obtain structural parameters that are in good agreement with experimental data from X-ray crystallography. mdpi.commdpi.com

DFT calculations are crucial for understanding how the sulfonyl group influences the geometry of a molecule. For instance, in a study of {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute structural and spectroscopic data, which aligned well with experimental results. mdpi.com These calculations can predict key parameters such as S=O and S-N bond lengths and the angles around the sulfur atom, providing insight into the steric and electronic environment of the sulfonyl moiety. mdpi.comindexcopernicus.com The theory is also applied to predict molecular properties that guide the design of new compounds with desired characteristics. tandfonline.comsioc-journal.cnnih.govnih.gov

Table 1: Selected DFT-Calculated Geometrical Parameters for Benzenesulfonyl Chloride Calculated at the B3LYP-GD3/6-31+G(d) level of theory.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S-Cl Bond Length | 2.083 |

| S-O Bond Length | 1.461 |

| S-C Bond Length | 1.776 |

| O-S-O Bond Angle | 122.2 |

| O-S-Cl Bond Angle | 106.8 |

| O-S-C Bond Angle | 109.9 |

| Data sourced from computational studies on arenesulfonyl chlorides. mdpi.com |

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying sulfonyl compounds. researchgate.net Theoretical studies on the parent sulfonamide (HS(O)₂NH₂) have used ab initio methods like HF/6-31+G* and MP2/6-31+G* to perform geometry optimizations and analyze S-N bond interactions. researchgate.net

These calculations have shown that the preferred conformation of simple sulfonamides involves an eclipsed arrangement of the NH₂ and SO₂ groups. researchgate.net Ab initio methods are also employed to calculate properties like rotational barriers. For HSO₂NH₂, the S–N rotational barrier was calculated to be 6.74 kcal/mol using the high-accuracy G2MP2 method, revealing that the barrier is influenced more by repulsive forces than by anomeric interactions. researchgate.net While computationally more demanding than DFT, ab initio methods can offer benchmark results for validating other computational approaches.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of molecules. youtube.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a compound; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For sulfonyl compounds, HOMO-LUMO analysis, often performed using DFT, reveals how charge transfer occurs within the molecule. nih.gov In a study of p-Iodobenzene sulfonyl chloride, the HOMO-LUMO energy gap was calculated to understand its chemical activity. researchgate.net Such analyses show that the sulfonyl group acts as a strong electron-withdrawing group. researchgate.net

Electron density mapping, particularly through the calculation of the Molecular Electrostatic Potential (MEP), visualizes the charge distribution on the molecule's surface. nih.govresearchgate.net MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with other reagents. indexcopernicus.comnih.gov For sulfonyl compounds, the MEP typically shows a negative potential around the oxygen atoms of the sulfonyl group, indicating these are sites susceptible to electrophilic attack, while the region around the sulfur atom is often electron-deficient. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine Calculated using DFT at the B3LYP/6-31G* level of theory.*

| Parameter | Energy (eV) |

| HOMO Energy | -6.923 |

| LUMO Energy | -2.356 |

| HOMO-LUMO Gap (ΔE) | 4.567 |

| Data sourced from a computational study on a pyrazolopyrimidine derivative. researchgate.net |

Mechanistic Investigations through Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving sulfonyl compounds. By mapping the energy landscape of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways. researchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES provides a conceptual map of all possible geometric arrangements of the atoms and their corresponding energies. libretexts.orgyoutube.com The lowest energy path between reactants and products on the PES is the reaction pathway. libretexts.org

Key features of a PES include:

Minima: These correspond to stable or metastable species, such as reactants, products, and intermediates. libretexts.org

Saddle Points: These represent the highest energy point along the lowest energy path between two minima and correspond to the transition state structure. libretexts.org

While detailed PES diagrams for complex sulfonyl reactions are intricate, the concept is fundamental to computational mechanistic studies. digitellinc.com For example, in the nucleophilic substitution at a sulfonyl sulfur, the PES can reveal whether the reaction proceeds through a single transition state (a concerted Sₙ2-type mechanism) or involves a stable intermediate (an addition-elimination mechanism). mdpi.com Computational exploration of the PES helps to understand complex reaction networks and predict outcomes under different conditions. digitellinc.com

A critical aspect of mechanistic studies is the determination of the activation energy, or reaction barrier, which controls the rate of a reaction. acs.org Computational methods, particularly DFT, are widely used to calculate the energies of reactants, products, and transition states, allowing for the direct calculation of reaction barriers. mdpi.com

For instance, in a study of the reaction of sulfinyl sulfones, DFT calculations were used to investigate the proposed radical mechanism. nih.gov The free energy barriers (ΔG‡) for the addition of a sulfonyl radical versus a sulfinyl radical to an alkyne were calculated. The results showed a significantly lower barrier for the sulfonyl radical addition (ΔG‡ = 7.6 kcal mol⁻¹) compared to the sulfinyl radical addition (ΔG‡ = 18.3 kcal mol⁻¹), explaining the observed selectivity of the reaction. nih.gov Similarly, DFT studies of nucleophilic substitution on arenesulfonyl chlorides have been used to calculate the energy barriers for different proposed mechanisms, helping to distinguish between concerted Sₙ2 and stepwise addition-elimination pathways. mdpi.com

Table 3: Calculated Free Energy Barriers for Radical Addition to Phenylacetylene Calculated at the SMD-B3LYP/6-31+G(d,p) level of theory.

| Reaction Step | Transition State | Calculated Barrier (ΔG‡) (kcal mol⁻¹) |

| Sulfonyl Radical Addition | TS1 | 7.6 |

| Sulfinyl Radical Addition | TS1' | 18.3 |

| Sulfinyl Radical to Intermediate II | TS2 | 18.5 |

| Data sourced from a mechanistic study on sulfinyl sulfones. nih.gov |

V. Advanced Analytical Methodologies for Sulfonyl Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and characterizing the presence and environment of the sulfonyl group within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, including sulfonyl compounds. Both ¹H NMR and ¹³C NMR are routinely used.

In ¹H NMR spectra, protons adjacent to the sulfonyl group are typically deshielded due to the electron-withdrawing nature of the SO₂ moiety. This results in their signals appearing at lower field (higher ppm values) compared to protons in similar environments without the sulfonyl group. For instance, methylene (B1212753) protons (CH₂) directly attached to a sulfonyl group often resonate in the range of 2.8-3.5 ppm, while methine protons (CH) appear further downfield. acdlabs.com A study on butane-1-sulfonyl chloride showed the deshielded multiplet for the hydrocarbon chain protons at 3.68 ppm, indicating the presence of a strong electron-withdrawing group like sulfonyl chloride. acdlabs.com The specific chemical shift is influenced by other substituents on the carbon chain and the nature of the groups attached to the sulfonyl sulfur.

¹³C NMR spectroscopy provides information about the carbon skeleton. Carbons directly bonded to the sulfonyl group are also affected by its electron-withdrawing effect, although the deshielding effect on carbons is generally less pronounced than on protons. The chemical shifts of these carbons can provide valuable structural insights. Research on a sulfonyl- and iminophosphoryl-functionalized methanide (B1207047) showed a signal at 54.6 ppm for the carbon directly bonded to both the sulfur and phosphorus atoms. mdpi.com Studies on sulfonamide derivatives have also utilized ¹³C NMR to confirm structures, with observed chemical shifts consistent with assigned carbon environments. nih.govresearchgate.netdergipark.org.trresearchgate.net

Two-dimensional NMR techniques, such as COSY and HMQC, can further aid in assigning signals and establishing connectivity within complex sulfonyl compounds. dergipark.org.tr

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The sulfonyl group exhibits characteristic strong absorption bands in the IR spectrum due to the stretching vibrations of the sulfur-oxygen double bonds (S=O).

Typically, the asymmetric S=O stretching vibration appears in the range of 1300-1360 cm⁻¹, and the symmetric S=O stretching vibration is observed between 1140 and 1200 cm⁻¹. acdlabs.commdpi.comjst.go.jpresearchgate.net These bands are usually intense and serve as key diagnostic features for the presence of the sulfonyl group. For example, the sulfonyl group (SO₂) in an indazole-based sulfonamide showed strong bands at 1170 cm⁻¹ and 1345 cm⁻¹ (S=O stretch). mdpi.com Another study on a different sulfonamide derivative reported S=O stretching bands at 1174 cm⁻¹ and 1356 cm⁻¹. mdpi.com Sulfonyl chlorides exhibit strong characteristic bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.comcdnsciencepub.com

Raman spectroscopy also provides complementary information about molecular vibrations. While IR focuses on changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The S=O stretching vibrations of the sulfonyl group are also active in Raman spectroscopy and typically appear in similar regions to the IR bands. nih.govresearchgate.net Raman spectroscopy can also reveal other vibrational modes related to the sulfonyl group and the surrounding molecular structure. researchgate.netijbio.comresearchgate.net Studies have used Raman spectroscopy to identify S-S and C-S stretching vibrations in compounds containing sulfonyl or related sulfur groups. ijbio.com

The position of these characteristic bands can be influenced by the electronic and steric nature of the substituents attached to the sulfonyl group, providing further structural details. jst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of chromophores, which are functional groups that absorb light in the UV-Vis region of the spectrum. While the sulfonyl group itself is not a strong chromophore, sulfonyl compounds containing aromatic rings or other conjugated systems will exhibit characteristic UV-Vis absorption bands. nih.govmdpi.comnih.govuomustansiriyah.edu.iq

UV-Vis spectroscopy can be useful for the quantitative analysis of sulfonyl compounds with suitable chromophores and for monitoring reactions involving these compounds. cas.cz For instance, the UV/VIS absorption spectra of some novel 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives showed bands in the range of 200-350 nm, consistent with the presence of aromatic systems. mdpi.com UV-Vis spectroscopy has been used in conjunction with other techniques like LC-MS for the analysis of sulfonyl compounds. nih.gov

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of sulfonyl compounds and for providing information about their fragmentation patterns, which aids in structural elucidation. acdlabs.comnih.govmdpi.comnih.govuomustansiriyah.edu.iqjrespharm.comresearchgate.netnih.gov

Under electron ionization (EI) conditions, sulfonyl compounds can undergo characteristic fragmentation. Common fragmentation pathways involve the cleavage of bonds adjacent to the sulfonyl group and the loss of SO₂ (64 Da) or SO (48 Da) fragments. researchgate.netresearchgate.net The presence of isotopic peaks, particularly for sulfur (³²S and ³⁴S), can help confirm the presence of sulfur-containing fragments. acdlabs.com

Mass spectrometry is often coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to analyze mixtures of sulfonyl compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and semi-volatile compounds by GC before they are introduced into a mass spectrometer for detection and identification. rsc.orgnih.govacs.orgresearchgate.netepa.govomicsonline.org GC-MS is particularly useful for the analysis of relatively low molecular weight and thermally stable sulfonyl compounds.

GC-MS can be used for both qualitative and quantitative analysis of sulfonyl compounds in various matrices. epa.gov The fragmentation patterns obtained from the MS detector provide structural information, while the retention times from the GC separation help in identifying individual components in a mixture. omicsonline.org Derivatization may be required for less volatile or more polar sulfonyl compounds to make them amenable to GC analysis. researchgate.netresearchgate.net GC-MS has been applied to the analysis of sulfone drugs and sulfonyl chlorides. rsc.orgnih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is suitable for the analysis of a wider range of sulfonyl compounds, including those that are non-volatile or thermally labile. nih.govcas.cznih.govpsu.eduscielo.brjfda-online.comacs.orgacs.org LC separates the compounds based on their interaction with a stationary phase and a mobile phase, and the separated components are then ionized and detected by the mass spectrometer.

LC-MS is widely used for the analysis of sulfonyl compounds in complex matrices, such as biological samples, environmental samples, and food products. nih.govpsu.eduscielo.brjfda-online.comacs.org Different ionization techniques, such as electrospray ionization (ESI), are commonly used for sulfonyl compounds in LC-MS. nih.govscielo.brjfda-online.com Tandem mass spectrometry (MS/MS) can provide more specific fragmentation data, which is valuable for the unequivocal identification and quantification of target sulfonyl compounds, especially in complex samples. scielo.brjfda-online.com LC-MS/MS methods have been developed and validated for the determination of sulfonamide residues in various matrices. nih.govscielo.brjfda-online.com

LC-MS can also be used to study the metabolism and degradation of sulfonyl compounds by identifying and characterizing their transformation products. psu.edu

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of sulfonyl compounds. Both single-crystal X-ray diffraction and X-ray powder diffraction are applied in this context.

Single-crystal X-ray diffraction is frequently employed for the unambiguous structural elucidation of newly synthesized sulfonyl compounds and their derivatives, such as sulfonamides and sulfonyl hydrazones. Studies have utilized this technique to verify the structures of leading sulfonyl hydrazone derivatives, confirming their molecular configurations in the solid state. wikidata.orgfishersci.nl For instance, the crystal structure of a sulfonyl hydrazone derivative with potent antimycobacterial activity was elucidated using single-crystal X-ray diffraction, revealing its (E,E) conformation. wikidata.orgfishersci.nl

Beyond simple structural confirmation, single-crystal XRD provides insights into crystal packing arrangements and the nature of intermolecular interactions, such as hydrogen bonds and C-H ⋯ O interactions. nih.govnih.govwikipedia.orgwikidata.orgwikidata.org These interactions play a significant role in determining the bulk properties of the material. Conformational variability within sulfonamide-chalcone hybrids in the solid state has been characterized using single-crystal X-ray diffraction, showing different levels of planarity in molecular backbones and variations in the benzenesulfonamide (B165840) moiety conformation. wikipedia.org

X-ray powder diffraction is another valuable technique, particularly when single crystals are difficult to obtain. It can be used for the structure determination of crystalline powders, including fused cyclic compounds containing sulfonyl groups. nih.govwikidata.org The crystal structures of fused cyclic systems, such as a compound containing a methyl(sulfonyl)methoxy group, have been solved from laboratory X-ray powder diffraction data and refined using methods like the Rietveld method. nih.govwikidata.org The structural information obtained from powder diffraction can be complemented by computational methods, such as Density Functional Theory (DFT) calculations, to provide a more comprehensive understanding of molecular geometries and solid-state arrangements. wikidata.org

XRD has also been applied to study metal complexes involving sulfonyl-containing ligands, such as sulfonylureas. X-ray diffraction methods have been used to determine the crystal structure of complexes formed between transition metals and glipizide, a sulfonylurea, allowing for the calculation of crystallographic parameters like crystal system, unit cell volume, density, and particle size. cenmed.com Furthermore, in situ synchrotron X-ray diffraction has been employed to investigate the structural evolution of sulfur species in electrodes utilizing a sulfonyl imide binder, highlighting the technique's utility in studying dynamic processes in materials containing sulfonyl functionalities. easychem.org

Vi. Applications of Sulfonyl Compounds in Diverse Scientific Fields Excluding Clinical/human

Materials Science and Polymer Chemistry

Sulfonyl compounds are integral to the development and modification of advanced materials, particularly in the realm of polymers. The incorporation of the sulfonyl group can enhance thermal stability, mechanical strength, and chemical resistance.

Polysulfones as High-Performance Thermoplastics

Polysulfones (PSUs) are a family of high-performance thermoplastics distinguished by the presence of the aryl-SO₂-aryl subunit in their polymer backbone wikipedia.orgslchemtek.com. These amorphous, semi-transparent polymers are known for their toughness and stability across a wide temperature range, typically from -100 to +200 °C wikipedia.org. They exhibit high mechanical strength and stiffness, retaining these properties even at elevated temperatures wikipedia.orgaipprecision.comensingerplastics.com.

Key properties of polysulfones that make them valuable in demanding applications include exceptional thermal stability, with glass transition temperatures (Tg) ranging from 190 to 240 °C and heat deflection temperatures (HDT) above 150 °C slchemtek.comscholasticahq.com. They also demonstrate high dimensional stability, with minimal size change when exposed to hot water, air, or steam wikipedia.org. Polysulfones are resistant to mineral acids, alkalis, electrolytes (pH 2-13), oxidizing agents, surfactants, and hydrocarbon oils wikipedia.org. This resistance is attributed to the stability of the diphenyl sulfonyl moiety, which shields the polymer backbone from degradation slchemtek.comscholasticahq.com.

Industrially relevant polysulfones include polysulfone (PSU), polyethersulfone (PES), and polyphenylene sulfone (PPSU) wikipedia.org. These polymers find use in various sectors, including electrical equipment, vehicle construction, and applications requiring resistance to harsh environments wikipedia.orgscholasticahq.com. For instance, polysulfones are used in filtration membranes for reverse osmosis, ultrafiltration, and dialysis due to their hydrolytic stability and resistance to chemical attack scholasticahq.com. Their dielectric and insulating properties can be leveraged in organic electronics and fuel cells scholasticahq.com.

Table 1: Properties of Industrially Relevant Polysulfones

| Property | Polysulfone (PSU) | Polyethersulfone (PES) | Polyphenylene Sulfone (PPSU) | Source |

| Temperature Range | -100 to +200 °C | -100 to +200 °C | -100 to +200 °C | wikipedia.org |

| Glass Transition Temp (Tg) | 190-240 °C | 190-240 °C | 190-240 °C | scholasticahq.com |

| Heat Deflection Temp (HDT) | > 150 °C | > 150 °C | > 150 °C | scholasticahq.com |

| Hydrolysis Resistance | High | High | Superior | wikipedia.orgscholasticahq.com |

| Chemical Resistance | High (mineral acids, alkalis, electrolytes, oils) | Better than PSU | Superior | wikipedia.orgscholasticahq.com |

| Steam Autoclave Resistance | 80-100 cycles | 80-100 cycles | > 1000 cycles | scholasticahq.com |

Sulfonyl Compounds in Polymer Synthesis and Modification

Sulfonyl compounds are employed in both the synthesis of new polymers and the modification of existing ones. For example, the synthesis of polysulfones typically involves polycondensation reactions where monomers containing sulfonyl groups, such as dichlorodiphenyl sulfone, react with bisphenols like bisphenol A slchemtek.comwikipedia.org.

Beyond polymerization, sulfonyl groups can be introduced into polymers through post-polymerization modification techniques. This allows for tailoring the properties of the resulting materials. Research explores the synthesis of polymers with sulfonamide functional groups that can be further modified rsc.orgresearchgate.net. For instance, poly(styrene oxide) functionalized with a sulfonamide protecting group can undergo post-polymerization modification to generate a free sulfonate moiety, leading to lithium sulfonated polymers with potential applications as polymer electrolytes rsc.org. Similarly, sulfonamide-based polymers derived from styrene (B11656) can be modified via aza-Michael addition, providing routes to novel polymeric structures researchgate.net.

Sulfonimide groups, related to sulfonyl compounds, are also being investigated in the synthesis of dendrimers (highly branched polymers) for applications in materials science, including potential use as alternative electrolyte solutions for fuel cells mdpi.com. Sulfonimide-based dendrimers can exhibit high melting and glass transition temperatures and good chemical stability mdpi.com.

Role in Organic Electronics and Photovoltaic Materials

Sulfonyl compounds, particularly within the structure of polymers like polysulfones and polyethersulfones, contribute to properties relevant to organic electronics and photovoltaic materials. The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of polymers. Polysulfones' dielectric and insulating properties can be tuned for applications in perovskite solar cells, potentially improving the conversion of solar energy scholasticahq.com. They are also explored in fuel cell proton exchange membranes to increase current output at high temperatures scholasticahq.com.

Catalysis

Sulfonyl compounds play a multifaceted role in catalysis, acting as components of modified catalysts, supports, ligands, and promoters.

Sulfonyl-Modified Catalysts and Supports

Sulfonyl groups can be incorporated into catalyst structures or onto support materials to enhance catalytic activity, selectivity, and stability. For example, sulfonic acid-functionalized mesoporous silica (B1680970) has been used as a support for immobilizing metal complexes, creating solid catalysts for reactions like the asymmetric ring opening of epichlorohydrin (B41342) academie-sciences.fr. The sulfonate anions on the support surface can form ionic pairs with modified metal complexes, enabling heterogeneous catalysis academie-sciences.fr.

Research also investigates the use of sulfonyl-chloride-modified lignin-based porous carbon as a support for metal phthalocyanine (B1677752) catalysts in the oxidative degradation of lignin (B12514952) mdpi.comresearchgate.net. This type of modified support contributes to the catalytic performance in Fenton-like processes mdpi.comresearchgate.net. Acidic sites, such as sulfonyl groups on the surface of carbon materials, can promote the ring-opening reaction of epoxides in cycloaddition reactions of carbon dioxide rsc.org.

Sulfonyl Compounds as Ligands and Promoters

Sulfonyl compounds, or structures containing sulfonyl moieties, can function as ligands or promoters in catalytic systems. N-sulfonylated 1,2-diamines have been developed as chiral ligands for ruthenium catalysts used in highly efficient asymmetric transfer hydrogenation of ketones tcichemicals.com. These ligands contribute to the enantioselectivity of the reaction tcichemicals.com.

Sulfonium cations, which contain a positively charged sulfur atom bonded to three carbon atoms, are isoelectronic and isolobal to tertiary phosphines and have been explored as ligands in coordination chemistry relevant to homogeneous catalysis acs.org. Novel ligands based on N-heterocyclic carbenes and sulfoxide (B87167) (containing a sulfinyl group, R-S(=O)-R') functionalities have also been synthesized and used in palladium-catalyzed reactions, where they influence the mechanism of C-H bond activation acs.org.

Thiourea-sulfonamide structures have been investigated as bifunctional organocatalysts, acting as promoters in enantioselective reactions like the aza-Henry and α-amination reactions researchgate.net. These catalysts often involve hydrogen bonding interactions to activate substrates researchgate.net. N-sulfonyl sulfilimines, which are sulfur-nitrogen ylides containing a sulfonyl group, can also serve as palladium metal ligands mdpi.com.